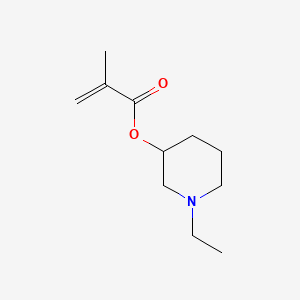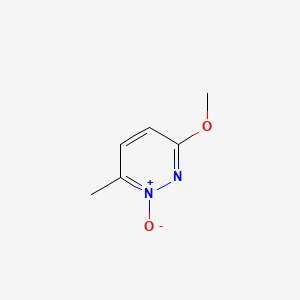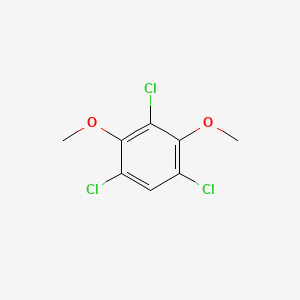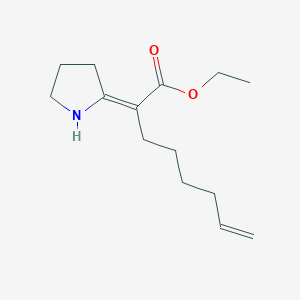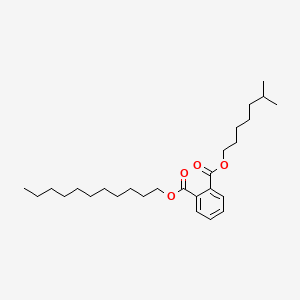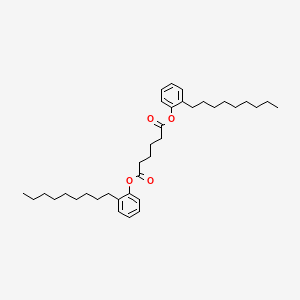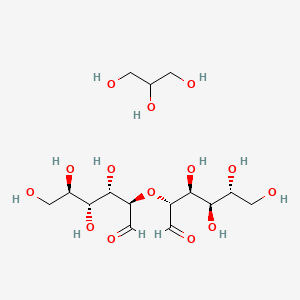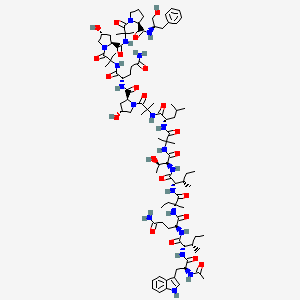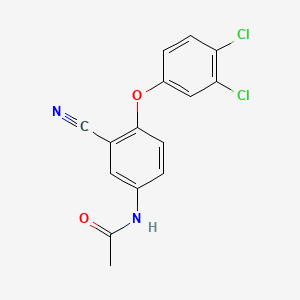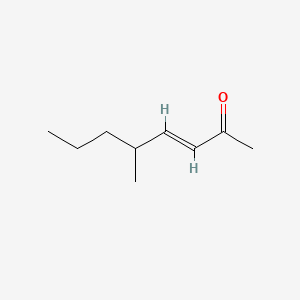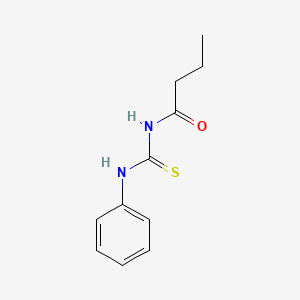
N-(phenylcarbamothioyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(phenylcarbamothioyl)butanamide is an organic compound with the molecular formula C11H14N2OS It is a thiourea derivative, characterized by the presence of a phenylcarbamothioyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(phenylcarbamothioyl)butanamide can be synthesized through the reaction of butanoyl chloride with phenylthiourea. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(phenylcarbamothioyl)butanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanoic acid and phenylthiourea.
Oxidation: Oxidative conditions can convert the thiourea moiety to a corresponding sulfonyl derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: Butanoic acid and phenylthiourea.
Oxidation: Sulfonyl derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiourea moiety, which can interact with various biological targets.
Medicine: Explored for its potential anticancer properties, particularly against breast cancer cells.
Industry: Evaluated as a corrosion inhibitor for mild steel in acidic environments.
Mecanismo De Acción
The mechanism of action of N-(phenylcarbamothioyl)butanamide involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, making it effective in inhibiting corrosion. In biological systems, the compound may interact with proteins and enzymes, potentially disrupting their normal function and leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(phenylcarbamothioyl)benzamide: Similar structure but with a benzamide backbone instead of butanamide.
N-(phenylcarbamothioyl)-4-bromobenzamide: Contains a bromine substituent on the phenyl ring.
N-(phenylcarbamothioyl)-4-fluorobenzamide: Contains a fluorine substituent on the phenyl ring.
Uniqueness
N-(phenylcarbamothioyl)butanamide is unique due to its butanamide backbone, which may confer different physical and chemical properties compared to its benzamide counterparts. This structural difference can influence its reactivity, solubility, and biological activity, making it a distinct compound of interest for various applications.
Propiedades
Número CAS |
21258-35-5 |
|---|---|
Fórmula molecular |
C11H14N2OS |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
N-(phenylcarbamothioyl)butanamide |
InChI |
InChI=1S/C11H14N2OS/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15) |
Clave InChI |
FBNNFJLJINLWLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(=S)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
